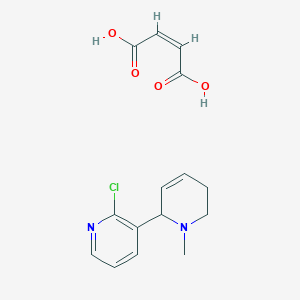
2'-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3'-bipyridinemaleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate is a chemical compound that belongs to the class of bipyridine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate typically involves the reaction of 2-chloropyridine with 1-methyl-1,2,5,6-tetrahydropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A well-known bipyridine derivative with similar structural features.
4,4’-Dimethyl-2,2’-bipyridine: Another bipyridine derivative with methyl groups at the 4 and 4’ positions.
1,10-Phenanthroline: A related compound with a similar planar structure.
Uniqueness
2’-Chloro-1-methyl-1,2,5,6-tetrahydro-2,3’-bipyridinemaleate is unique due to the presence of the chloro and methyl groups, which can influence its chemical reactivity and biological activity. These structural features can enhance its binding affinity to metal ions and its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C15H17ClN2O4 |
|---|---|
Molekulargewicht |
324.76 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;2-chloro-3-(1-methyl-3,6-dihydro-2H-pyridin-6-yl)pyridine |
InChI |
InChI=1S/C11H13ClN2.C4H4O4/c1-14-8-3-2-6-10(14)9-5-4-7-13-11(9)12;5-3(6)1-2-4(7)8/h2,4-7,10H,3,8H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
UUIPAIMYDSVIFG-BTJKTKAUSA-N |
Isomerische SMILES |
CN1CCC=CC1C2=C(N=CC=C2)Cl.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CN1CCC=CC1C2=C(N=CC=C2)Cl.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



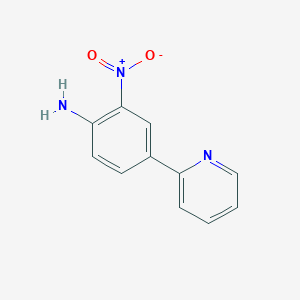
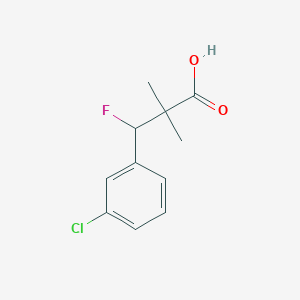
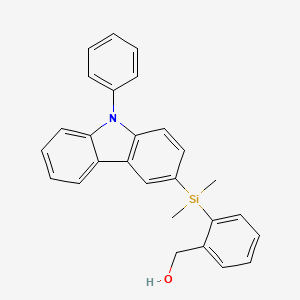
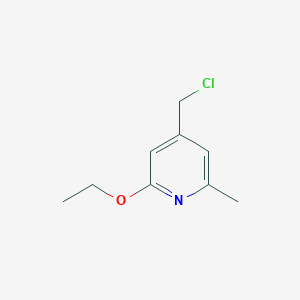
![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B13153404.png)
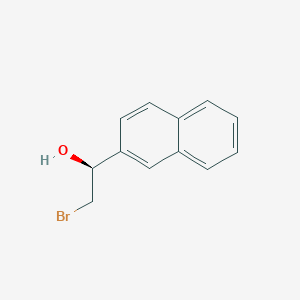
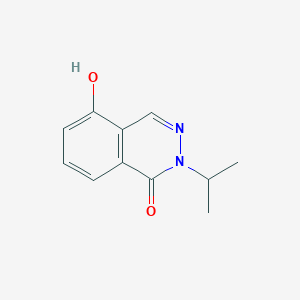
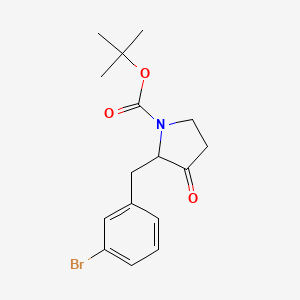
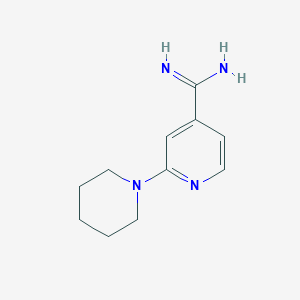
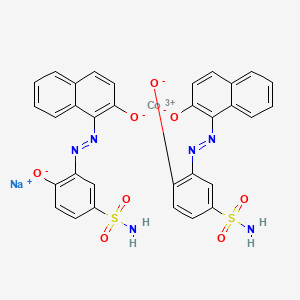
![Methyl 3'-methylspiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13153439.png)
![7-(Trifluoromethyl)benzo[d]oxazol-2-ol](/img/structure/B13153448.png)
![(2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid](/img/structure/B13153454.png)
